molecular formula C19H24N2O6S2 B7476029 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid

3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid

Cat. No. B7476029
M. Wt: 440.5 g/mol
InChI Key: ZXVDCRJRUWUJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid, also known as DIDS, is a sulfonamide derivative that has been widely used as an inhibitor of various ion channels and transporters. This compound has been extensively studied for its role in physiological and pathological processes, including regulation of cell volume, glucose transport, and neuronal excitability.

Mechanism of Action

The mechanism of action of 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid involves its ability to bind to specific sites on ion channels and transporters, thereby inhibiting their activity. 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has been shown to bind to the extracellular domain of chloride channels, blocking the movement of chloride ions across the membrane. It has also been shown to bind to the cytoplasmic domain of sodium-calcium exchangers, inhibiting their ability to transport calcium ions out of the cell. In addition, 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has been shown to inhibit the activity of glucose transporters by binding to specific sites on the transporter protein.
Biochemical and Physiological Effects:
3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell swelling and volume regulation, which is important in the regulation of cell volume in response to changes in extracellular osmolarity. 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has also been shown to inhibit neuronal excitability, which is important in the regulation of synaptic transmission and the control of neuronal activity. In addition, 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has been shown to inhibit glucose uptake, which is important in the regulation of blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This allows researchers to study the role of these channels and transporters in specific physiological and pathological processes. However, one of the limitations of using 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid research. One area of research is the development of more selective inhibitors of specific ion channels and transporters. This will allow researchers to study the role of these channels and transporters in more detail, without the potential for off-target effects. Another area of research is the development of new therapeutic agents based on the structure of 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid. These agents could be used to treat a variety of diseases, including epilepsy, diabetes, and cancer. Finally, there is a need for further research into the biochemical and physiological effects of 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid, particularly in relation to its role in the regulation of cell volume, neuronal excitability, and glucose uptake.

Synthesis Methods

The synthesis of 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with diethylamine to form the corresponding amide. The amide is then treated with chlorosulfonic acid to form the sulfonamide derivative. The final product is obtained by treating the sulfonamide with sodium hydroxide.

Scientific Research Applications

3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has been used extensively in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, sodium-calcium exchangers, and glucose transporters. 3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid has also been used to study the role of ion channels and transporters in various physiological and pathological processes, including regulation of cell volume, neuronal excitability, and glucose uptake.

properties

IUPAC Name

3-[[3-(diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-5-21(6-2)29(26,27)18-12-16(10-8-14(18)4)20-28(24,25)17-11-15(19(22)23)9-7-13(17)3/h7-12,20H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDCRJRUWUJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.